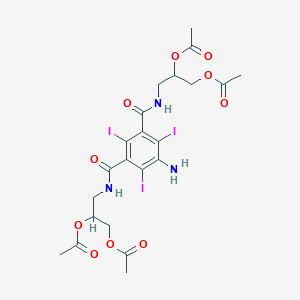

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Description

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide tetraacetate (referred to herein as the "target compound") is a critical iodinated intermediate in synthesizing non-ionic X-ray contrast agents such as iohexol and iodixanol . Its structure features a triiodinated benzene core with two 2,3-dihydroxypropylcarbamoyl groups at the 1,3-positions and a free amino group at the 5-position, which is further acetylated to form the tetraacetate derivative . This compound is synthesized via a multi-step process involving esterification, iodination, and acylation, with reported yields of 85–95% and purity exceeding 99% under optimized conditions .

Properties

IUPAC Name |

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUOZUDQONPJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate (CAS Number: 76801-93-9) is a synthetic compound primarily used as an intermediate in the production of non-ionic X-ray contrast agents such as Iohexol and Ioversol. Its unique structure, characterized by the presence of iodine atoms, suggests significant biological activity, particularly in medical imaging applications.

The chemical formula for this compound is , with a molar mass of approximately 705.04 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 195°C (dec.) |

| Boiling Point | 684.9°C (predicted) |

| Density | 2.386 g/cm³ (predicted) |

| Solubility | Slightly in DMSO and Methanol |

| pKa | 11.58 (predicted) |

| Color | White to Off-White |

These properties indicate that the compound is stable under normal conditions but should be stored away from light to prevent degradation.

The biological activity of this compound is primarily linked to its use as a contrast agent in medical imaging. The iodine atoms enhance radiopacity, allowing for clearer imaging during procedures such as computed tomography (CT) scans.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution in the bloodstream post-administration, followed by renal excretion. Its hydrophilic nature aids in minimizing adverse reactions associated with iodinated contrast agents.

Case Studies and Research Findings

-

Contrast Enhancement in Imaging :

- A study demonstrated that the administration of iodinated contrast agents significantly improved the visibility of vascular structures during angiographic procedures. The study highlighted that compounds like this compound provide superior imaging quality compared to older contrast agents due to their lower osmolality and better safety profile .

- Toxicological Assessments :

- Application in Non-Ionic Contrast Agents :

Scientific Research Applications

Medical Imaging Applications

X-ray Contrast Agents:

Compound B is primarily used as an intermediate in the synthesis of various non-ionic X-ray contrast agents such as iodixanol, iohexol, and ioversol. These agents are crucial for enhancing the visibility of internal structures during X-ray imaging procedures. The tri-iodinated structure of Compound B provides the necessary radiopacity required for effective imaging.

- Iodixanol: A commonly used contrast agent that is marketed under brand names like Visipaque™.

- Iohexol: Another widely used contrast agent known as Omnipaque™.

- Ioversol: Marketed under the name Optiray™, it serves similar purposes in imaging.

The synthesis process typically involves iodination reactions where iodine chloride is utilized to introduce iodine into the compound, enhancing its imaging properties .

Industrial Synthesis

Production Process:

The industrial production of Compound B involves several key steps:

- Synthesis from Isophthalamide: The starting material is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, which undergoes iodination to form Compound B. This process includes adjusting the pH and using iodine chloride as an iodinating agent .

- Decolorization Techniques: To ensure a colorless product suitable for medical use, methods such as adding sodium dithionite are employed to remove any unwanted color from the reaction mixture .

Case Studies

Clinical Applications:

Several studies have highlighted the effectiveness of iodinated contrast agents derived from Compound B in various imaging modalities:

- CT Scans and Angiography: Research indicates that these contrast agents significantly improve image quality and diagnostic accuracy in computed tomography (CT) scans and angiographic procedures.

- Patient Safety and Efficacy: Clinical trials have shown that non-ionic contrast agents like iodixanol are associated with fewer adverse reactions compared to their ionic counterparts, making them preferable for patient safety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of iodinated benzenedicarboxamide derivatives used in contrast media. Key structural analogs and their functional distinctions are outlined below:

Structural and Functional Differences

Physicochemical and Pharmacokinetic Properties

- Thermal Stability : Compound A exhibits higher thermal stability (melting point 274–276°C) than the target compound, which has lower melting points due to acetyl groups .

- Pharmacokinetics: Iohexol demonstrates rapid plasma clearance (127 mL/min) and near-complete urinary excretion, while iodixanol’s dimeric structure slows renal elimination, enhancing imaging duration .

Preparation Methods

Substitution Reaction with 1-Aminopropanediol (1-APD)

The parent compound is synthesized through a substitution reaction between 5-acetamido-2,4,6-triiodo-1,3-benzenedicarboxamide and 1-APD. The reaction occurs in the presence of alkali ionic liquids and solid base catalysts, which facilitate nucleophilic displacement of the acetamide group. Key parameters include:

Catalyst Systems and Reaction Optimization

Catalyst selection critically impacts yield and reaction efficiency. For example:

| Catalyst Group | Temperature | Time | Yield |

|---|---|---|---|

| K₂O/MgO | 65°C | 5 hours | 80% |

| Al₂O₃/Na₂O/CaO | 60°C | 5 hours | 79% |

| Li₂O/CaO/Na₂O | 70°C | 5 hours | 81% |

The use of ionic liquids enhances reaction kinetics by stabilizing intermediates and reducing side reactions. These solvents are reusable, aligning with green chemistry principles.

Hydrolysis and Purification

Post-reaction, the mixture is extracted with toluene to remove unreacted reagents. Hydrolysis at 60–65°C for 1–3 hours liberates the amino group, followed by recrystallization with ethanol to isolate the product. The final product exhibits a melting point of 177–179°C and iodine content of 98.0–102.0%.

Acetylation to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Reaction Conditions and Workup

The parent compound undergoes acetylation using acetic anhydride in pyridine:

-

Reagents : Acetic anhydride (70 mL per 40 g parent compound).

-

Temperature : 0–20°C during addition, followed by stirring at ambient temperature overnight.

-

Workup : The product is dissolved in ethyl acetate, washed sequentially with diluted HCl, water, sodium bicarbonate, and brine, then dried over Na₂SO₄.

Yield and Characterization

This method achieves quantitative yield (100%) with high purity. Nuclear magnetic resonance (¹H NMR) confirms the structure:

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Environmental and Industrial Considerations

-

The use of ionic liquids in the parent compound synthesis reduces waste and energy consumption.

-

Acetylation with acetic anhydride is industry-friendly due to its simplicity and high yield.

Industrial Production Considerations

Industrial-scale production requires:

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the structural integrity of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for large molecules), and X-ray crystallography for absolute stereochemical determination. High-performance liquid chromatography (HPLC) with UV/Vis detection is critical for purity assessment, particularly for iodine-rich compounds where heavy atom effects influence spectral properties .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Reaction optimization involves factorial design (e.g., varying temperature, catalyst load, and solvent polarity) to identify critical variables. For example, iodine incorporation efficiency in aromatic systems may require controlled iodination conditions (e.g., using iodine monochloride in acetic acid). Post-synthesis purification leverages membrane separation technologies (e.g., nanofiltration) to isolate high-molecular-weight products while removing unreacted precursors .

Q. What computational tools are suitable for predicting the physicochemical properties of this iodinated compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) can predict electronic properties and iodination effects on aromatic rings. Solubility parameters may be estimated using COSMO-RS models. Chemical software like COMSOL Multiphysics enables simulation of diffusion kinetics in solvent systems, aiding in solvent selection for recrystallization .

Advanced Research Questions

Q. How can contradictions between experimental data and theoretical models for iodine substitution patterns be resolved?

- Methodological Answer : Discrepancies often arise from steric hindrance or solvent effects not accounted for in simulations. Validate models using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches and experimental data from X-ray absorption spectroscopy (XAS) to refine iodine coordination geometry. Iterative adjustments to computational parameters (e.g., basis sets, solvation models) are critical .

Q. What strategies mitigate iodine leaching during in vitro stability studies of this compound?

- Methodological Answer : Leaching is assessed via inductively coupled plasma mass spectrometry (ICP-MS). Stabilization strategies include encapsulating the compound in amphiphilic polymers (e.g., PLGA) or modifying the dihydroxypropyl groups to enhance hydrophobic interactions. Accelerated stability testing under varied pH and temperature conditions identifies degradation pathways .

Q. How can AI-driven experimental design enhance reaction scalability for this high-molecular-weight compound?

- Methodological Answer : Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to predict optimal scaling parameters. Autonomous labs with real-time feedback loops adjust variables like mixing rates and thermal gradients. COMSOL Multiphysics integrates AI for reactor design, optimizing fluid dynamics to prevent iodine agglomeration during large-scale synthesis .

Q. What methodologies address heterogeneous catalysis challenges in iodination reactions for similar aromatic systems?

- Methodological Answer : Heterogeneous catalysts (e.g., palladium on carbon) require surface modification to prevent iodine poisoning. In situ X-ray photoelectron spectroscopy (XPS) monitors catalyst deactivation. Alternative approaches include flow chemistry systems with immobilized catalysts to maintain consistent iodination efficiency .

Methodological Considerations for Data Analysis

- Data Contradiction Analysis : Use comparative frameworks (e.g., triangulating NMR, MS, and computational data) to resolve inconsistencies. For instance, unexpected NMR splitting patterns may indicate conformational flexibility, validated via molecular dynamics simulations .

- Experimental Replication : Implement block design in factorial experiments to control batch-to-batch variability in iodine sourcing or solvent purity .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.